(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)-2-propen-1-one
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Overview
Description
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, quinones, or other oxidized derivatives.
Reduction: Alcohols, alkanes, or other reduced forms.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)-2-propen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with various biological activities.
Curcumin: A well-known compound with a similar structure, known for its anti-inflammatory and antioxidant properties.
Uniqueness
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)-2-propen-1-one is unique due to the presence of the 2,3-dihydro-1,4-benzodioxin moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chalcones and related compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
Properties
Molecular Formula |
C18H16O4 |
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Molecular Weight |
296.3 g/mol |
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H16O4/c1-20-15-6-4-14(5-7-15)16(19)8-2-13-3-9-17-18(12-13)22-11-10-21-17/h2-9,12H,10-11H2,1H3/b8-2+ |
InChI Key |
VXOBSQJATPAHGK-KRXBUXKQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCCO3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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